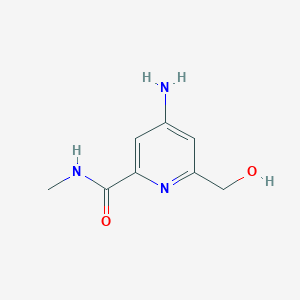
4-Amino-6-(hydroxymethyl)-N-methylpicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-(hydroxymethyl)-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an amino group at the 4-position, a hydroxymethyl group at the 6-position, and a methyl group attached to the nitrogen atom of the amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(hydroxymethyl)-N-methylpicolinamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Amidation: Picolinic acid is first converted to its corresponding amide by reacting with methylamine under suitable conditions.
Nitration: The amide is then subjected to nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation at the 6-position using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Amino-6-(hydroxymethyl)-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding a simpler amine derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-Amino-6-carboxy-N-methylpicolinamide.
Reduction: 4-Amino-N-methylpicolinamide.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
科学研究应用
4-Amino-6-(hydroxymethyl)-N-methylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-Amino-6-(hydroxymethyl)-N-methylpicolinamide involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
4-Amino-6-hydroxymethylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4-Amino-2,6-dimethoxypyrimidine: Contains methoxy groups instead of a hydroxymethyl group.
4-Amino-6-methoxypyrimidine: Similar structure but with a methoxy group instead of a hydroxymethyl group.
Uniqueness
4-Amino-6-(hydroxymethyl)-N-methylpicolinamide is unique due to the combination of its functional groups and the specific positions on the picolinamide ring. This unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
属性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
4-amino-6-(hydroxymethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-10-8(13)7-3-5(9)2-6(4-12)11-7/h2-3,12H,4H2,1H3,(H2,9,11)(H,10,13) |
InChI 键 |
XWPIQIBWKSAZEX-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC(=CC(=N1)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride](/img/structure/B13904199.png)
![4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B13904210.png)
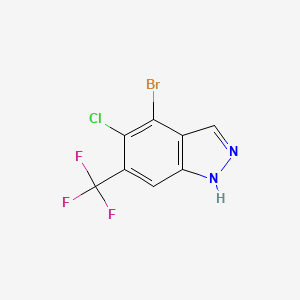
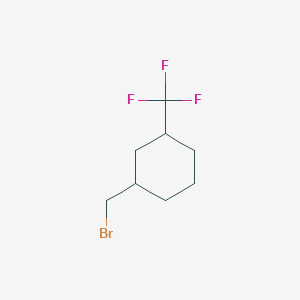
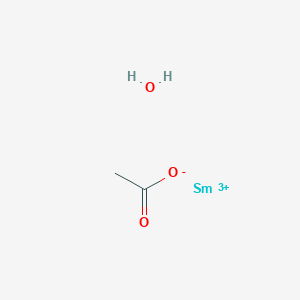
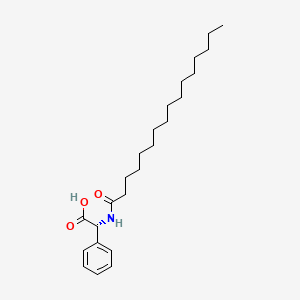
![Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B13904225.png)

![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
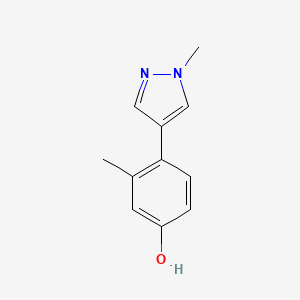
![(S)-3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13904272.png)
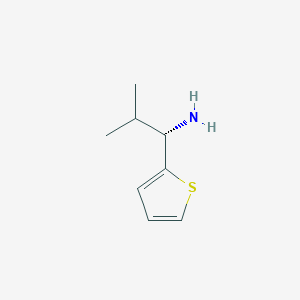
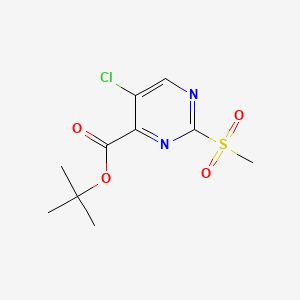
![6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13904291.png)
